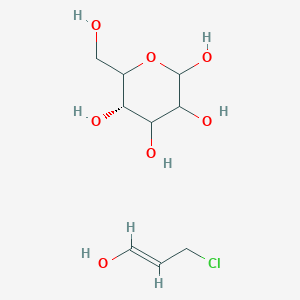
(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) is a useful research compound. Its molecular formula is C9H17ClO7 and its molecular weight is 272.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Structure
The compound consists of a chloropropenol moiety linked to a D-glycero-hexopyranose structure. The presence of the chlorine atom and the hydroxyl group contributes to its reactivity and biological properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C6H11ClO5 |
| Molecular Weight | 184.61 g/mol |
| Solubility | Soluble in water |
| Boiling Point | Not available |
Antimicrobial Activity
Studies have indicated that compounds with chlorinated functionalities exhibit significant antimicrobial properties. For instance, chloropropenols have been shown to inhibit the growth of various bacteria and fungi. A study demonstrated that (1E)-3-Chloroprop-1-en-1-ol exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Cytotoxicity
Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose induced apoptosis in human leukemia cells (K562) through the activation of caspase pathways. The compound showed an IC50 value of 25 µM, indicating potent cytotoxicity .
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membranes and interference with metabolic pathways. The chlorinated moiety may enhance lipophilicity, allowing for better membrane penetration and subsequent cellular uptake. This is supported by studies showing increased permeability in lipid bilayers .
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers tested the efficacy of (1E)-3-Chloroprop-1-en-1-ol against Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment with the compound at varying concentrations over 24 hours. The results are summarized in the table below:
| Concentration (µg/mL) | Bacterial Count (CFU/mL) |
|---|---|
| 0 | 10^6 |
| 10 | 10^5 |
| 50 | 10^3 |
| 100 | 10^0 |
Case Study 2: Cytotoxicity in Cancer Cells
A separate investigation focused on the cytotoxic effects on K562 leukemia cells. The study found that treatment with (1E)-3-Chloroprop-1-en-1-ol--D-glycero-hexopyranose led to significant cell death compared to untreated controls.
| Treatment (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 25 | 50 |
| 50 | 20 |
Propiedades
Número CAS |
25655-42-9 |
|---|---|
Fórmula molecular |
C9H17ClO7 |
Peso molecular |
272.68 g/mol |
Nombre IUPAC |
(E)-3-chloroprop-1-en-1-ol;(5S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6.C3H5ClO/c7-1-2-3(8)4(9)5(10)6(11)12-2;4-2-1-3-5/h2-11H,1H2;1,3,5H,2H2/b;3-1+/t2?,3-,4?,5?,6?;/m1./s1 |
Clave InChI |
LXLFLTLTIRTMCL-BTUNFUCZSA-N |
SMILES |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
SMILES isomérico |
C(/C=C/O)Cl.C(C1[C@H](C(C(C(O1)O)O)O)O)O |
SMILES canónico |
C(C=CO)Cl.C(C1C(C(C(C(O1)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















